![molecular formula C19H9ClF5NO2 B3041609 N1-[3-(2,3,4,5,6-pentafluorophenoxy)phenyl]-2-chlorobenzamide CAS No. 331632-61-2](/img/structure/B3041609.png)
N1-[3-(2,3,4,5,6-pentafluorophenoxy)phenyl]-2-chlorobenzamide
説明
“N1-[3-(2,3,4,5,6-pentafluorophenoxy)phenyl]-2-chlorobenzamide” is a chemical compound with a molecular formula of C19H9ClF5NO2 . It is related to other compounds such as “N1-[3-(2,3,4,5,6-pentafluorophenoxy)phenyl]-4-chlorobenzamide” and "N1-[3-(2,3,4,5,6-pentafluorophenoxy)phenyl]-3-fluorobenzamide" .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzamide group attached to a phenyl group, which is further attached to a pentafluorophenoxy group . The exact structure would need to be confirmed through techniques such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 413.73 . Other physical and chemical properties such as melting point, boiling point, solubility, and stability would need to be determined experimentally.作用機序
N1-[3-(2,3,4,5,6-pentafluorophenoxy)phenyl]-2-chlorobenzamide works by inhibiting the activity of FAK, which is a non-receptor tyrosine kinase that plays a crucial role in cell migration and invasion. FAK is activated by integrins, which are transmembrane receptors that mediate cell adhesion to the extracellular matrix. Once activated, FAK phosphorylates several downstream signaling molecules, leading to the activation of pathways that promote cell migration and invasion. By inhibiting FAK, this compound blocks these pathways and prevents cancer cells from spreading to other parts of the body.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory effects, this compound has also been found to inhibit angiogenesis, which is the process by which new blood vessels are formed. This makes this compound a potential therapeutic agent for diseases such as age-related macular degeneration and diabetic retinopathy.
実験室実験の利点と制限
One of the main advantages of N1-[3-(2,3,4,5,6-pentafluorophenoxy)phenyl]-2-chlorobenzamide is its high specificity for FAK, which makes it a valuable tool for studying the role of FAK in cell migration and invasion. However, this compound has a relatively short half-life, which can make it difficult to use in certain experiments. In addition, this compound has poor solubility in aqueous solutions, which can limit its use in certain assays.
将来の方向性
There are several future directions for research on N1-[3-(2,3,4,5,6-pentafluorophenoxy)phenyl]-2-chlorobenzamide. One area of interest is the development of more potent and selective FAK inhibitors that can be used in clinical trials. Another area of interest is the identification of biomarkers that can predict which patients are most likely to benefit from FAK inhibition. Finally, there is also interest in studying the role of FAK in other diseases, such as fibrosis and cardiovascular disease.
科学的研究の応用
N1-[3-(2,3,4,5,6-pentafluorophenoxy)phenyl]-2-chlorobenzamide has been extensively studied for its scientific research applications, particularly in the field of cancer research. FAK is overexpressed in many types of cancer, and its inhibition by this compound has been shown to reduce tumor growth and metastasis in preclinical models. In addition, this compound has also been found to have anti-inflammatory effects, making it a potential therapeutic agent for diseases such as rheumatoid arthritis and asthma.
特性
IUPAC Name |
2-chloro-N-[3-(2,3,4,5,6-pentafluorophenoxy)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H9ClF5NO2/c20-12-7-2-1-6-11(12)19(27)26-9-4-3-5-10(8-9)28-18-16(24)14(22)13(21)15(23)17(18)25/h1-8H,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHGDSPOQBWQQEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC(=CC=C2)OC3=C(C(=C(C(=C3F)F)F)F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H9ClF5NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




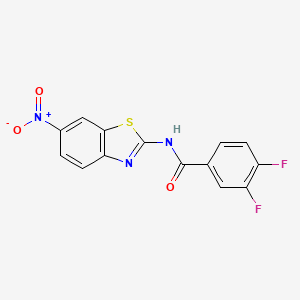

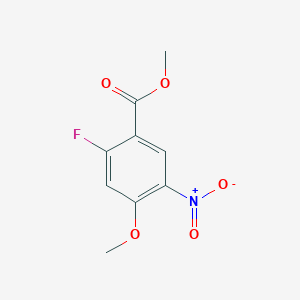
![2-[(2-Chloropyridin-3-yl)oxy]ethanol](/img/structure/B3041534.png)

![[3,4,6-triacetyloxy-5-(1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl Acetate](/img/structure/B3041538.png)
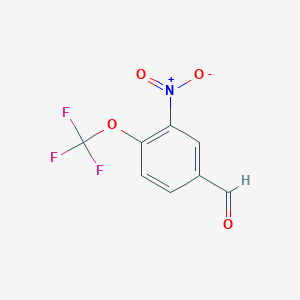
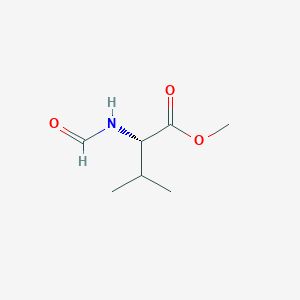
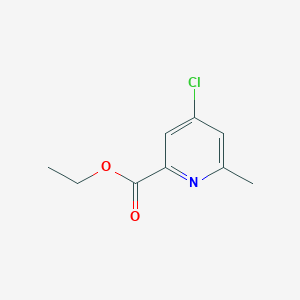
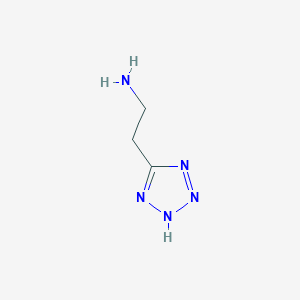
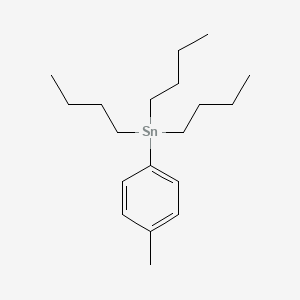
![[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]methanol](/img/structure/B3041548.png)
